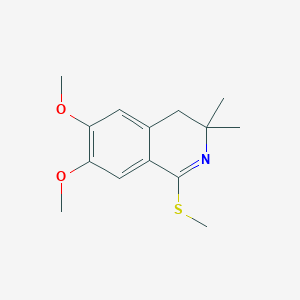![molecular formula C26H31N3O5 B390291 N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide](/img/structure/B390291.png)
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is a complex organic compound characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a long dodecanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide typically involves the following steps:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the isoindoline core, which can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Coupling with Dodecanamide: The final step involves coupling the nitroisoindoline derivative with dodecanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The isoindoline moiety can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products
Reduction: Formation of N-(3-{4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)dodecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
科学研究应用
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)propionic acid methyl ester
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)N-(1,3-thiazol-2-yl)propanamide
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physicochemical properties and potential for enhanced biological activity compared to its shorter-chain analogs.
属性
分子式 |
C26H31N3O5 |
|---|---|
分子量 |
465.5g/mol |
IUPAC 名称 |
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-4-5-6-7-8-9-10-17-23(30)27-19-13-11-14-20(18-19)28-25(31)21-15-12-16-22(29(33)34)24(21)26(28)32/h11-16,18H,2-10,17H2,1H3,(H,27,30) |
InChI 键 |
QTLDGIPKMAFINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B390209.png)
![2,4-Dibromo-6-[({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-methylphenyl}imino)methyl]phenol](/img/structure/B390210.png)

![4-{[(4-cyclohexylphenyl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B390217.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B390221.png)
![N-(2-ethylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390225.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B390227.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390229.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390231.png)

